3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide
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Overview
Description
3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide is an organic compound with the molecular formula C14H15NO2S This compound is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which contains both oxo and thioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide typically involves the reaction of 3-methylbenzoyl chloride with 2-oxo-3-thioxocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Methyl-N-(2-oxo-3-thioxocyclohexyl)benzamide is unique due to the presence of both oxo and thioxo groups in the cyclohexyl ring, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
3-methyl-N-(2-oxo-3-sulfanylidenecyclohexyl)benzamide |
InChI |
InChI=1S/C14H15NO2S/c1-9-4-2-5-10(8-9)14(17)15-11-6-3-7-12(18)13(11)16/h2,4-5,8,11H,3,6-7H2,1H3,(H,15,17) |
InChI Key |
KXLCSYYCVZTQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCC(=S)C2=O |
Origin of Product |
United States |
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